molecular formula C16H17NO5S B11163867 N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide

N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide

Cat. No.: B11163867
M. Wt: 335.4 g/mol
InChI Key: PNRSYTFRQQMTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a phenylsulfonyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and phenylsulfonyl chloride.

    Acylation Reaction: The 2,4-dimethoxyaniline undergoes acylation with chloroacetyl chloride to form N-(2,4-dimethoxyphenyl)chloroacetamide.

    Sulfonylation: The N-(2,4-dimethoxyphenyl)chloroacetamide is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the sulfonyl group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Researchers may study its effects on different biological pathways to identify possible medical applications.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to specific molecular targets, while the dimethoxyphenyl group might influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)ethanamide: Similar structure but with an ethanamide backbone.

    N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)propionamide: Contains a propionamide backbone.

    N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)butanamide: Features a butanamide backbone.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(phenylsulfonyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C16H17NO5S/c1-21-12-8-9-14(15(10-12)22-2)17-16(18)11-23(19,20)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

PNRSYTFRQQMTGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.